Efinaconazole is a synthetic triazole antifungal agent [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It acts by inhibiting the enzyme sterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungi [, , , ]. Efinaconazole exhibits broad-spectrum antifungal activity against various dermatophytes, non-dermatophyte molds, and yeasts [, , , , , , , , ]. In scientific research, efinaconazole serves as a valuable tool to investigate fungal pathogenesis, mechanisms of antifungal resistance, and the development of novel antifungal therapies.
Efinaconazole is synthesized from various chemical precursors, primarily involving triazole derivatives. It belongs to the class of azole antifungals, which function by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition disrupts membrane integrity and leads to cell death, making it an effective treatment option for superficial fungal infections.
Efinaconazole can be synthesized through several methods, with one notable approach involving the use of para-toluenesulphonic acid salt as an intermediate. The synthesis process can be summarized as follows:
The molecular structure of efinaconazole can be represented by its chemical formula . It features a triazole ring that is crucial for its antifungal activity. The compound's stereochemistry includes a tetrasubstituted stereogenic center, which is significant for its biological efficacy. Structural analyses via X-ray diffraction have confirmed the crystalline forms obtained during synthesis, providing insights into its solid-state properties .
Efinaconazole participates in various chemical reactions during its synthesis:
Efinaconazole exerts its antifungal effects primarily through the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthetic pathway. By blocking this enzyme, efinaconazole disrupts ergosterol production, leading to compromised fungal cell membrane integrity and ultimately cell death.
Efinaconazole exhibits several important physical and chemical properties:
These properties contribute to its formulation as a topical solution for nail application.
Efinaconazole is primarily used in dermatology for treating onychomycosis. Its topical formulation allows for localized treatment with minimal systemic absorption, reducing potential side effects associated with oral antifungal therapies.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: